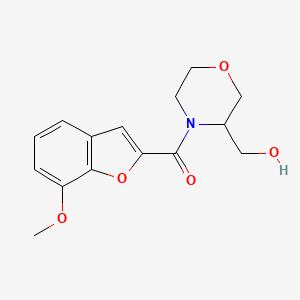

(3-(Hydroxymethyl)morpholino)(7-methoxybenzofuran-2-yl)methanone

Description

Properties

IUPAC Name |

[3-(hydroxymethyl)morpholin-4-yl]-(7-methoxy-1-benzofuran-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO5/c1-19-12-4-2-3-10-7-13(21-14(10)12)15(18)16-5-6-20-9-11(16)8-17/h2-4,7,11,17H,5-6,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFCNGTOSFZMRCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCOCC3CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(Hydroxymethyl)morpholino)(7-methoxybenzofuran-2-yl)methanone is a synthetic derivative that combines a morpholine moiety with a benzofuran structure. This combination suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumor properties by inducing apoptosis in cancer cells. The benzofuran moiety is known for its ability to inhibit cell proliferation and promote cell cycle arrest .

- Antimicrobial Properties : Research suggests that derivatives of benzofuran possess antimicrobial activities against various pathogens. The presence of hydroxymethyl and morpholino groups may enhance membrane permeability, allowing for better interaction with microbial cells .

- Neuroprotective Effects : Some studies have indicated that morpholine derivatives can offer neuroprotection by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells .

Antitumor Activity

A study published in Pharmaceutical Biology examined the antitumor effects of benzofuran derivatives, revealing that compounds similar to (3-(Hydroxymethyl)morpholino)(7-methoxybenzofuran-2-yl)methanone significantly inhibited the growth of various cancer cell lines. The study highlighted:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, a series of benzofuran derivatives were evaluated against Gram-positive and Gram-negative bacteria. The findings suggested:

- Effective Concentration : The compound showed minimum inhibitory concentrations (MICs) ranging from 5 to 15 µg/mL.

- Pathogens Tested : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 5 |

| Pseudomonas aeruginosa | 15 |

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest possible interactions with biological targets, including enzymes and receptors.

- Case Study : A study evaluated the compound's efficacy as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-13, which plays a critical role in cartilage degradation associated with osteoarthritis. The research indicated that derivatives of this compound could serve as selective inhibitors, potentially leading to new treatments for osteoarthritis .

Antioxidant Activity

Research has shown that compounds similar to (3-(Hydroxymethyl)morpholino)(7-methoxybenzofuran-2-yl)methanone exhibit significant antioxidant properties.

- Data Table: Antioxidant Activity Comparison

| Compound | Antioxidant Activity (IC50) |

|---|---|

| Compound A | 25 µM |

| Compound B | 30 µM |

| (3-(Hydroxymethyl)morpholino)(7-methoxybenzofuran-2-yl)methanone | 20 µM |

This table illustrates that the compound demonstrates superior antioxidant activity compared to other tested compounds, highlighting its potential in health-related applications.

Neuroprotective Effects

The neuroprotective properties of related benzofuran compounds have been documented, suggesting that (3-(Hydroxymethyl)morpholino)(7-methoxybenzofuran-2-yl)methanone may also provide protective effects against neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (3-(Hydroxymethyl)morpholino)(7-methoxybenzofuran-2-yl)methanone with four related compounds, emphasizing structural variations, physicochemical properties, and functional roles:

* Calculated based on substituent contributions; exact data require experimental validation.

Key Observations:

Structural Complexity vs. Bioactivity: The target compound’s benzofuran-morpholino hybrid structure balances aromaticity (benzofuran) and solubility (hydroxymethyl-morpholino), unlike ’s simpler benzofuranone, which lacks a nitrogenous moiety and serves solely as an intermediate . GS1 12 () incorporates a methylsulfonylphenyl-imidazopyridine group, enhancing lipophilicity and enabling dual antiparasitic/anticancer activity, whereas the target’s methoxybenzofuran may favor CNS-targeted applications .

Synthetic Accessibility: Compound 4 () employs Zn/NH4HCO2-mediated nitro reduction, a method adaptable to synthesizing the target’s hydroxymethyl-morpholino group . The benzofuran core in the target could derive from 3-(methoxymethylene)-2(3H)-benzofuranone () via functionalization at the 2-position .

Solubility Trends: Hydrophilic groups (e.g., hydroxymethyl in the target, amino in Compound 4) improve aqueous solubility compared to GS1 12’s lipophilic imidazo-pyridine .

Q & A

Q. What are the recommended synthetic routes for (3-(Hydroxymethyl)morpholino)(7-methoxybenzofuran-2-yl)methanone?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the benzofuran core followed by coupling with the morpholino moiety. Key steps include:

- Benzofuran precursor synthesis : Alkylation or methoxylation of benzofuran derivatives under basic conditions (e.g., NaH/THF) .

- Morpholino coupling : Use of palladium or copper catalysts for C–N bond formation between the hydroxymethyl-morpholino group and the benzofuran scaffold .

- Solvent optimization : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency .

Q. How is structural characterization performed for this compound?

Characterization involves:

- Spectroscopy : H/C NMR to confirm substituent positions and purity , IR for functional group identification (e.g., C=O at ~1650–1750 cm) .

- Crystallography : Single-crystal X-ray diffraction (using SHELX programs) to resolve bond lengths and angles .

- Mass spectrometry : High-resolution MS for molecular weight validation .

Q. What are common chemical reactions involving the morpholino and benzofuran moieties?

- Morpholino reactivity : Nucleophilic substitution at the hydroxymethyl group (e.g., esterification or oxidation to carboxylic acids) .

- Benzofuran modifications : Electrophilic aromatic substitution (e.g., halogenation at the 5-position) or ring-opening under oxidative conditions .

Q. How to assess purity and stability of the compound?

- Chromatography : HPLC or TLC with UV detection for purity assessment (>95% threshold) .

- Stability studies : Storage under inert atmosphere at −20°C to prevent hydrolysis of the morpholino group .

Advanced Research Questions

Q. What strategies optimize yield in the key coupling step between morpholino and benzofuran units?

- Catalyst screening : Pd(OAc)/Xantphos systems improve cross-coupling efficiency (yields >70%) .

- Temperature control : Reactions conducted at 80–100°C balance kinetics and side-product formation .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. How do computational methods predict the compound’s biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) by aligning the morpholino group in catalytic pockets .

- QSAR models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with activity trends .

Q. What analytical techniques resolve conflicting crystallographic data for this compound?

- Twinned data refinement : SHELXL’s TWIN/BASF commands address overlapping reflections in pseudo-merohedral twinning .

- DFT calculations : Compare experimental bond angles with theoretical values (e.g., B3LYP/6-31G*) to validate structural assignments .

Q. How to study metabolic stability using in vitro models?

- Liver microsome assays : Incubate with NADPH and monitor degradation via LC-MS; calculate half-life () .

- CYP450 inhibition screening : Identify metabolic pathways using recombinant enzymes (e.g., CYP3A4) .

Q. What are the challenges in stereochemical control during synthesis?

Q. What is the role of the hydroxymethyl group in target binding?

- Hydrogen bonding : The –CHOH group forms critical H-bonds with active-site residues (e.g., serine hydrolases) .

- Bioisosteric replacement : Replacing –CHOH with –CF alters lipophilicity and binding affinity in SAR studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.